2-phenyl-N-(2-phenylethyl)quinazolin-4-amine
Overview
Description
2-phenyl-N-(2-phenylethyl)quinazolin-4-amine is a compound belonging to the quinazoline family, which is known for its diverse biological activities. Quinazoline derivatives have been extensively studied for their pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-(2-phenylethyl)quinazolin-4-amine typically involves the condensation of anthranilic acid derivatives with appropriate amines. One common method includes the reaction of 2-aminobenzophenone with phenylethylamine under acidic conditions to form the quinazoline core . The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride to facilitate cyclization.
Industrial Production Methods
Industrial production of quinazoline derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the desired product. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-phenyl-N-(2-phenylethyl)quinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides to yield reduced quinazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinazoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenation using N-bromosuccinimide or nitration using nitric acid.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Halogenated or nitrated quinazoline derivatives.
Scientific Research Applications
2-phenyl-N-(2-phenylethyl)quinazolin-4-amine has been explored for various scientific research applications:
Mechanism of Action
The mechanism of action of 2-phenyl-N-(2-phenylethyl)quinazolin-4-amine involves its interaction with various molecular targets and pathways. It can inhibit specific enzymes, such as tyrosine kinases, which play a crucial role in cell signaling and proliferation. By blocking these enzymes, the compound can exert anticancer and anti-inflammatory effects . Additionally, it may interact with DNA and RNA, leading to antimicrobial and antiviral activities .
Comparison with Similar Compounds
Similar Compounds
N-(4-(quinazolin-2-yl)phenyl)benzamide: Known for its anti-angiogenesis activities.
2,4-disubstituted quinazoline derivatives: Exhibits anticancer and anti-inflammatory properties.
Quinazoline N-oxides: Formed through oxidation reactions and studied for their biological activities.
Uniqueness
2-phenyl-N-(2-phenylethyl)quinazolin-4-amine stands out due to its specific substitution pattern, which imparts unique biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound for various research applications .
Properties
IUPAC Name |
2-phenyl-N-(2-phenylethyl)quinazolin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3/c1-3-9-17(10-4-1)15-16-23-22-19-13-7-8-14-20(19)24-21(25-22)18-11-5-2-6-12-18/h1-14H,15-16H2,(H,23,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPBRITYUMNFHMB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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